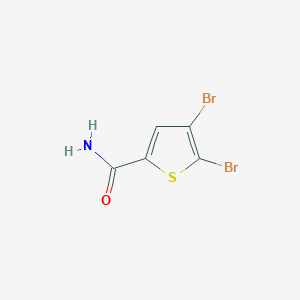

4,5-Dibromothiophene-2-carboxamide

Description

Properties

IUPAC Name |

4,5-dibromothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NOS/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDJYZDZDPDUJNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297461 | |

| Record name | 4,5-Dibromo-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171851-27-7 | |

| Record name | 4,5-Dibromo-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171851-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dibromo-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of thiophene-2-carboxamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of 4,5-Dibromothiophene-2-carboxamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromothiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura or Stille coupling, facilitated by palladium catalysts, to form more complex thiophene derivatives.

Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Common Reagents and Conditions

Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in acetic acid or chloroform.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium phosphate (K3PO4) and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Thiophene derivatives with various functional groups replacing the bromine atoms.

Coupling: Extended thiophene-based conjugated systems.

Reduction: Thiophene-2-carboxamide derivatives with reduced amide groups.

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as a building block for synthesizing more complex organic molecules. |

| Medicinal Chemistry | Exhibits potential as an antimicrobial agent and in the development of pharmaceuticals targeting specific enzymes. |

| Materials Science | Utilized in creating conjugated polymers and organic electronic materials due to its thiophene core. |

Organic Synthesis

4,5-Dibromothiophene-2-carboxamide is primarily used as a precursor in the synthesis of various organic compounds. Its structure allows for multiple substitution reactions, making it versatile in creating complex molecules. The bromine atoms at positions 4 and 5 can be substituted with various functional groups, enhancing the compound's reactivity.

Synthetic Routes

- Bromination Reactions: The bromination of thiophene derivatives can yield dibromothiophenes.

- Amidation: The introduction of the carboxamide group can be achieved through reaction with amines or ammonia under controlled conditions.

Medicinal Chemistry

In medicinal chemistry, this compound has been studied for its potential as an antimicrobial agent. It acts by inhibiting bacterial enzymes involved in folate synthesis, similar to other sulfonamides but with improved efficacy due to the presence of bromine substituents.

Case Study: Antimicrobial Activity

Research indicates that compounds with thiophene cores exhibit enhanced activity against resistant bacterial strains. In vitro studies have shown that this compound demonstrates significant inhibition against Staphylococcus aureus and Escherichia coli .

Materials Science

The compound's ability to form conjugated polymers makes it valuable in materials science, particularly in organic electronics. Its thiophene structure contributes to charge mobility, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

Properties of Conjugated Polymers

- Conductivity: Enhanced due to the delocalization of π-electrons within the polymer matrix.

- Stability: Brominated compounds often exhibit improved thermal stability, which is crucial for electronic applications.

Mechanism of Action

The mechanism of action of 4,5-Dibromothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms and the carboxamide group can influence its binding affinity and specificity towards these targets. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The structural analogs of 4,5-dibromothiophene-2-carboxamide differ primarily in the substituents attached to the carboxamide group or the thiophene ring. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Key Observations:

Electrophilic Reactivity: The di-bromo substitution in this compound enhances its utility in Suzuki-Miyaura couplings compared to mono-bromo analogs like the (4S,5S)-dioxolane derivative .

Hydrogen-Bonding Capacity : The carboxamide group in the parent compound facilitates intermolecular interactions, while derivatives like the imidazole-containing analog (CAS 95059-47-5) exhibit enhanced hydrogen-bonding networks due to the imidazole’s nitrogen atoms .

Crystal Structure and Supramolecular Interactions

The crystal structure of (4S,5S)-2-(2-bromophenyl)-1,3-dioxolane-4,5-dicarboxamide () reveals a unique hydrogen-bonding network, with N–H⋯O interactions forming 2(8) ring motifs.

Biological Activity

4,5-Dibromothiophene-2-carboxamide is a compound of considerable interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects as documented in recent research.

Synthesis and Structural Overview

The synthesis of this compound typically involves the reaction of 4,5-dibromothiophene-2-carboxylic acid with amines to form the corresponding carboxamide. The structural formula can be represented as follows:

This compound features a thiophene ring substituted at positions 4 and 5 with bromine atoms and a carboxamide functional group at position 2.

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. It has been shown to exhibit significant activity against various viruses. For instance, in a screening campaign, this compound demonstrated an effective concentration (EC50) of approximately 37 µM against norovirus, indicating its potential as a therapeutic agent in viral infections .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its inhibitory effects on specific enzymes. Inhibitory activity was assessed against p300 histone acetyltransferase (HAT), where various derivatives of thiophene compounds were tested. The IC50 values for these compounds varied widely, with some derivatives showing enhanced activity compared to others. For example, one derivative exhibited an IC50 value of 1.6 µM, indicating strong inhibitory potential .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes some relevant SAR findings:

| Compound | Substituent | IC50 (µM) | Notes |

|---|---|---|---|

| 1 | tert-butyl | 8.6 | Moderate activity |

| 2 | furan-3-yl | 1.6 | Enhanced activity |

| 3 | biphenyl | 2.8 | Slightly reduced activity |

| 4 | mixed | 7.4 | Compromised activity |

| ... | ... | ... | ... |

These findings suggest that the presence and type of substituents on the thiophene ring significantly influence the compound's biological activity .

Case Study: Inhibition of Viral Replication

In a notable study, researchers investigated the antiviral properties of various thiophene derivatives, including this compound. The results indicated that specific substitutions could lead to enhanced antiviral efficacy. The hybrid compound derived from this class exhibited an EC50 value as low as 0.53 µM against norovirus, demonstrating a substantial improvement over unmodified compounds .

Case Study: Antimicrobial Activity

Another area of interest is the antimicrobial properties of thiophene derivatives. A related compound showed potent antibacterial action against multidrug-resistant strains of Salmonella typhi, with a minimum inhibitory concentration (MIC) value recorded at 3.125 mg/mL . This suggests that modifications to the thiophene structure can yield compounds with significant antibacterial properties.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4,5-Dibromothiophene-2-carboxamide?

- Methodological Answer : The synthesis typically involves bromination of a thiophene-2-carboxamide precursor. Controlled bromination at the 4 and 5 positions is achieved using bromine or brominating agents (e.g., NBS) in a solvent like acetic acid or chloroform at low temperatures (0–5°C). Reaction monitoring via TLC or HPLC is critical to avoid over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields (>70%) .

Q. How can researchers characterize this compound to confirm purity and structure?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR resolve bromine-induced deshielding effects on thiophene protons and carbons.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 297.85 for CHBrNOS).

- Elemental Analysis : Validates Br content (~53.5% for two bromine atoms).

- Melting Point : Compare with literature values (e.g., 121°C for analogous brominated thiophenes ).

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during bromination of thiophene derivatives?

- Methodological Answer : Regioselectivity in thiophene bromination is influenced by electronic effects (e.g., directing groups like carboxamide). Computational tools (DFT calculations) predict electron density distribution, identifying reactive sites. Experimental validation via competitive bromination of methyl-substituted analogs (e.g., 3-methylthiophene-2-carboxylic acid derivatives) can isolate steric/electronic contributions .

Q. How can computational modeling optimize the synthesis of this compound derivatives?

- Methodological Answer :

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys identify feasible routes using reaction databases.

- DFT Studies : Calculate activation energies for bromination pathways to prioritize conditions (e.g., solvent polarity effects).

- Docking Simulations : Predict bioactivity of derivatives by modeling interactions with target proteins (e.g., kinase inhibitors) .

Q. How do structural modifications (e.g., N-substituents) affect the reactivity of this compound?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilic substitution at the 3-position, while bulky N-substituents (e.g., 3-methoxybenzyl) sterically hinder reactivity.

- Case Study : N-(3-methoxybenzyl)-4,5-dibromothiophene-2-carboxamide (CAS 862698-95-1) shows reduced reactivity in cross-coupling reactions due to steric bulk .

Data Analysis and Contradictions

Q. How should researchers resolve contradictions in reported yields of this compound synthesis?

- Methodological Answer :

- Reproducibility Checks : Validate reaction parameters (temperature, stoichiometry) across labs.

- Analytical Cross-Validation : Compare HPLC purity data with H NMR integration ratios to detect unaccounted byproducts.

- Meta-Analysis : Aggregate literature data (e.g., PubChem, DSSTox) to identify outliers and systemic errors (e.g., solvent purity impacts) .

Q. What are common pitfalls in interpreting spectroscopic data for brominated thiophenes?

- Methodological Answer :

- Spin-Spin Coupling : Overlapping signals in H NMR (e.g., thiophene protons) require 2D techniques (COSY, HSQC) for resolution.

- Isotopic Patterns : Bromine’s Br/Br isotopes complicate MS interpretation; HRMS is essential for accurate mass assignment .

Applications in Drug Discovery

Q. How is this compound utilized in designing kinase inhibitors?

- Methodological Answer :

- Scaffold Design : The thiophene core serves as a hinge-binding motif. Bromine atoms enhance hydrophobic interactions with kinase pockets.

- Structure-Activity Relationship (SAR) : Systematic substitution (e.g., replacing Br with Cl or methyl groups) maps critical pharmacophore elements. Bioassays (e.g., IC measurements) validate inhibitory potency .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.